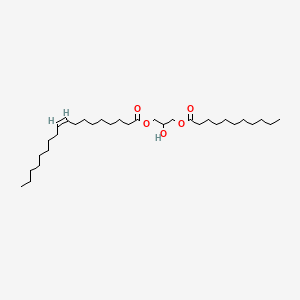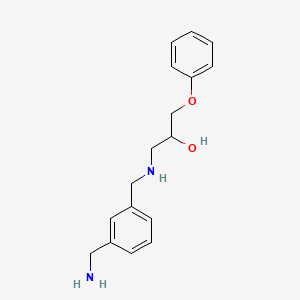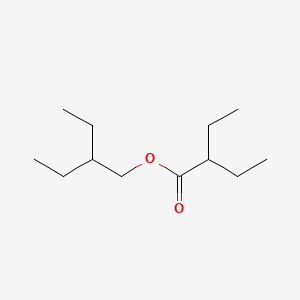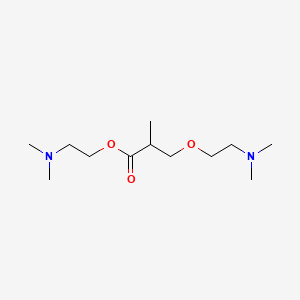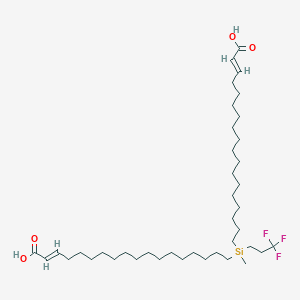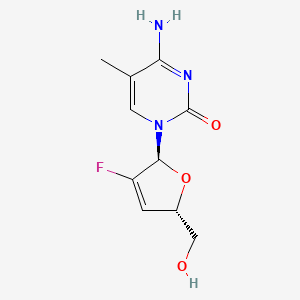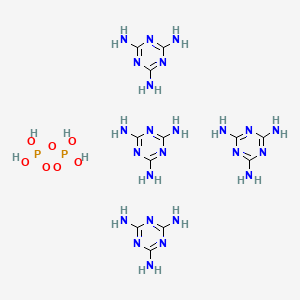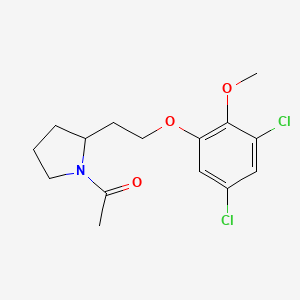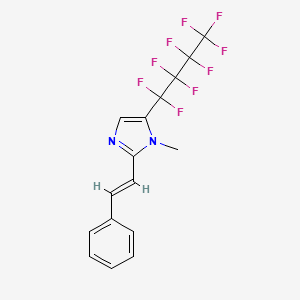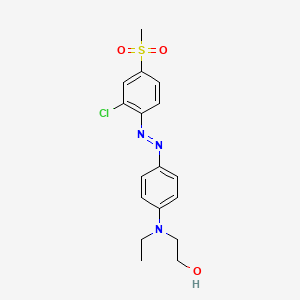
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a methylsulphonyl group, and an azo linkage, which contribute to its distinct reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The primary amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.
Substitution Reaction: The azo compound undergoes a substitution reaction with 2-chloro-4-(methylsulphonyl)phenyl to introduce the chloro and methylsulphonyl groups.
Final Step:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage and ability to undergo bioconjugation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes.
類似化合物との比較
Similar Compounds
- 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)propiononitrile
- 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)butanol
Uniqueness
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)phenyl)ethylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
93858-04-9 |
|---|---|
分子式 |
C17H20ClN3O3S |
分子量 |
381.9 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethylanilino]ethanol |
InChI |
InChI=1S/C17H20ClN3O3S/c1-3-21(10-11-22)14-6-4-13(5-7-14)19-20-17-9-8-15(12-16(17)18)25(2,23)24/h4-9,12,22H,3,10-11H2,1-2H3 |
InChIキー |
UPYIXQFXIPOBKJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



